N-(1-cyanocyclohexyl)-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}propanamide
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Overview
Description
N-(1-cyanocyclohexyl)-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is also known as CPP-115 and is a potent inhibitor of the enzyme called gamma-aminobutyric acid (GABA) aminotransferase.
Mechanism of Action
CPP-115 works by inhibiting the enzyme GABA aminotransferase, which is responsible for the breakdown of the neurotransmitter GABA. By inhibiting this enzyme, CPP-115 increases the levels of GABA in the brain, which leads to a calming and relaxing effect. This mechanism of action is similar to that of the commonly prescribed anti-anxiety medication, benzodiazepines.
Biochemical and Physiological Effects:
CPP-115 has been shown to have a variety of biochemical and physiological effects. Studies have shown that CPP-115 can increase the levels of GABA in the brain, which leads to a calming and relaxing effect. This compound has also been shown to reduce the activity of glutamate, which is a neurotransmitter that is involved in excitatory signaling in the brain. CPP-115 has also been shown to have anti-convulsant and anti-anxiety effects.
Advantages and Limitations for Lab Experiments
One of the major advantages of using CPP-115 in lab experiments is its high potency and selectivity for GABA aminotransferase. This compound has been shown to be highly effective in inhibiting this enzyme, which makes it an ideal tool for studying the role of GABA in various physiological and pathological processes. However, one of the limitations of using CPP-115 in lab experiments is its potential toxicity. Studies have shown that high doses of CPP-115 can lead to liver damage and other adverse effects.
Future Directions
There are several future directions for research on CPP-115. One of the major areas of research is the development of new drugs based on the structure of CPP-115. Researchers are currently working on developing new compounds that are more potent and selective than CPP-115 for the treatment of addiction and other disorders. Another area of research is the study of the long-term effects of CPP-115 on brain function and behavior. Finally, researchers are also interested in studying the potential applications of CPP-115 in the treatment of other neurological disorders, such as Parkinson's disease and Alzheimer's disease.
Conclusion:
In conclusion, CPP-115 is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound has been extensively studied for its potential applications in the treatment of addiction and substance abuse disorders, epilepsy, anxiety disorders, and depression. CPP-115 works by inhibiting the enzyme GABA aminotransferase, which leads to a calming and relaxing effect. While CPP-115 has several advantages for lab experiments, it also has some limitations, including potential toxicity. Finally, there are several future directions for research on CPP-115, including the development of new drugs based on its structure and the study of its long-term effects on brain function and behavior.
Synthesis Methods
The synthesis of CPP-115 involves the reaction of 1-cyanocyclohexylamine with 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carboxylic acid followed by the coupling of the resulting intermediate with 2-bromoacetone. This reaction sequence leads to the formation of CPP-115 as a white crystalline solid with a high yield.
Scientific Research Applications
CPP-115 has been extensively studied for its potential applications in various research fields. One of the major applications of CPP-115 is in the treatment of addiction and substance abuse disorders. Studies have shown that CPP-115 can reduce drug-seeking behavior and prevent relapse in individuals with addiction disorders. This compound has also been shown to have potential applications in the treatment of epilepsy, anxiety disorders, and depression.
properties
IUPAC Name |
N-(1-cyanocyclohexyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3OS/c1-13(20-9-5-15-14(11-20)6-10-22-15)16(21)19-17(12-18)7-3-2-4-8-17/h6,10,13H,2-5,7-9,11H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXPOTCFYAVSLTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1(CCCCC1)C#N)N2CCC3=C(C2)C=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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